2-Chloroethylphosphoric Acid Dichloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloroethylphosphoric Acid Dichloride can be synthesized from 2-chloroethanol and phosphorus trichloride. The reaction involves the chlorination of 2-chloroethanol with phosphorus trichloride in the presence of a solvent such as tetrachloromethane. The reaction conditions typically include controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may also involve the use of dry hydrogen chloride gas to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloroethylphosphoric Acid Dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.

Hydrolysis: It reacts with water to form 2-chloroethylphosphoric acid.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, the products can include phosphoric acid derivatives.

Hydrolysis Product: The primary product of hydrolysis is 2-chloroethylphosphoric acid.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Plant Growth Regulation

One of the primary applications of CEPD is as a plant growth regulator. It is known to modulate hormonal responses in plants, leading to enhanced growth patterns and improved crop yields. The compound acts by releasing ethylene, which plays a crucial role in various plant processes including fruit ripening and flower induction .

-

Case Study: Tomato Ripening

A study demonstrated that treating tomatoes with a 0.3% solution of CEPD at the 25% ripeness stage significantly accelerated fruit ripening while improving overall quality. The treatment led to structural changes in fruit tissues, enhancing consumer quality by reducing hardness and increasing acidity . -

Application in Various Crops

CEPD has been effectively used in crops such as tobacco, rubber, cotton, and vegetables to break seed dormancy, reduce apical dominance, and promote uniform flowering .

Flame Retardants and Fungicides

In addition to its agricultural uses, CEPD is incorporated into materials as a flame retardant due to its chemical properties. It has also been explored for use in water treatment processes to prevent microbial growth, showcasing its versatility in industrial applications .

Safety Considerations

Due to its corrosive nature, CEPD poses significant health risks upon contact with skin or eyes. Proper handling protocols are essential when working with this compound to mitigate potential hazards associated with exposure.

Wirkmechanismus

The mechanism of action of 2-Chloroethylphosphoric Acid Dichloride involves its reactivity with nucleophiles and its ability to form stable phosphorus-containing compounds. The molecular targets and pathways involved include the formation of phosphoric acid derivatives, which can participate in various biochemical and chemical processes .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroethylphosphoryl Dichloride

- 2-Chloroethyl Dichlorophosphate

- Dichloridophosphoric Acid 2-chloroethyl Ester

Comparison: 2-Chloroethylphosphoric Acid Dichloride is unique due to its specific reactivity and the stability of the phosphorus-chlorine bonds. Compared to similar compounds, it offers distinct advantages in terms of its use as a reagent in chemical synthesis and its applications in various fields.

Biologische Aktivität

2-Chloroethylphosphoric Acid Dichloride (CEPD) is a chemical compound that has garnered attention for its diverse applications, particularly in agriculture as a plant growth regulator. It is known to hydrolyze into ethylene and hydrochloric acid, which contributes to its biological activity. This article explores the biological activity of CEPD, focusing on its mechanisms, effects on plant physiology, and relevant case studies.

- Chemical Formula : C₂H₆Cl₂O₃P

- Molecular Weight : 157.99 g/mol

- CAS Number : 1455-05-6

- Hydrolysis : CEPD hydrolyzes in aqueous solutions, especially at pH levels above 4.1 to 4.5, releasing ethylene, which is a key plant hormone involved in various growth processes.

CEPD acts primarily as a plant growth regulator by influencing ethylene production. Ethylene is crucial for processes such as fruit ripening, flower induction, and leaf abscission. The compound's ability to release ethylene upon hydrolysis enables it to modulate these physiological processes effectively.

Effects on Plant Growth

- Fruit Ripening : Research indicates that CEPD accelerates the ripening process in various fruits. For instance, a study demonstrated that applying a 0.3% solution of CEPD significantly increased the rate of tomato ripening by promoting the hydrolysis of cell wall polysaccharides, resulting in softer fruits with improved consumer quality .

- Flower Induction : CEPD has been shown to induce flowering in certain crops, such as pineapples, where doses around 1.12 kg/ha resulted in a 100% flowering rate .

- Defoliation : The compound also exhibits defoliating properties when used in conjunction with other chemicals like magnesium chlorate. In trials, specific formulations containing CEPD demonstrated enhanced defoliating activity compared to standard treatments .

Toxicity and Safety

CEPD is classified as having low toxicity for warm-blooded animals, with an LD50 value of approximately 4220 mg/kg in rats . This relatively low toxicity profile makes it a viable option for agricultural applications when used according to recommended guidelines.

Case Study 1: Tomato Ripening Enhancement

A field study conducted by Kuryata et al. (2019) evaluated the effects of 0.3% CEPD on tomato fruit ripening. The results showed:

- Increased Ripening Rate : Treated tomatoes ripened faster compared to untreated controls.

- Quality Improvement : The treatment led to softer fruits with improved taste and texture.

- Cell Wall Modification : Significant changes were observed in the cell wall structure due to enhanced hydrolysis of hemicellulose and pectins .

Case Study 2: Flowering Induction in Pineapples

In another study focusing on pineapple cultivation, researchers found that applying CEPD at specific concentrations could induce flowering effectively:

- Dosage : A dose of 1.12 kg/ha was optimal for achieving maximum flowering rates.

- Mechanism : The ethylene released from CEPD facilitated the transition from vegetative growth to flowering stages .

Comparative Analysis of Biological Activity

| Biological Activity | Effect of CEPD | Control Group |

|---|---|---|

| Fruit Ripening Rate | Accelerated by up to 90% in tomatoes | Standard rate |

| Flowering Induction | 100% flowering in treated pineapples | No flowering |

| Defoliation Activity | Enhanced when combined with magnesium chlorate | Standard defoliation rate |

Eigenschaften

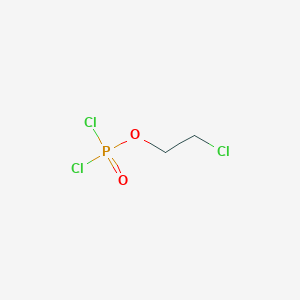

IUPAC Name |

1-chloro-2-dichlorophosphoryloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3O2P/c3-1-2-7-8(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTAUZXAHQPFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932618 | |

| Record name | 2-Chloroethyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455-05-6 | |

| Record name | 2-Chloroethyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethylphosphoryl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.